4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol
CAS No.: 717915-85-0
Cat. No.: VC16805968
Molecular Formula: C19H28N2OS
Molecular Weight: 332.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 717915-85-0 |
|---|---|
| Molecular Formula | C19H28N2OS |
| Molecular Weight | 332.5 g/mol |
| IUPAC Name | 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol |
| Standard InChI | InChI=1S/C19H28N2OS/c1-11(20)17-21-15(10-23-17)12-8-13(18(2,3)4)16(22)14(9-12)19(5,6)7/h8-11,22H,20H2,1-7H3/t11-/m1/s1 |
| Standard InChI Key | FBBHSSXFCYJCBE-LLVKDONJSA-N |
| Isomeric SMILES | C[C@H](C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N |
| Canonical SMILES | CC(C1=NC(=CS1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule’s structure comprises three distinct regions:
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A 2,6-ditert-butylphenol backbone, providing steric protection to the phenolic -OH group.
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A 1,3-thiazole ring at the 4-position of the phenol, introducing nitrogen and sulfur heteroatoms.
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A (1R)-1-aminoethyl substituent on the thiazole’s 2-position, creating a chiral center with potential biological relevance.
The tert-butyl groups () at positions 2 and 6 of the phenol ring impose significant steric hindrance, a feature known to enhance oxidative stability in phenolic antioxidants . The thiazole ring’s electron-rich nature and the amine’s basicity create opportunities for hydrogen bonding and metal coordination, which may influence solubility and reactivity.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 717915-85-0 | |
| Molecular Formula | ||
| Molecular Weight | 332.5 g/mol | |
| IUPAC Name | 4-[2-[(1R)-1-aminoethyl]-1,3-thiazol-4-yl]-2,6-ditert-butylphenol | |
| Stereochemistry | (1R) configuration at aminoethyl chiral center |
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis
The compound’s synthesis likely involves three key steps:
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Phenol Alkylation: Introducing tert-butyl groups to phenol via Friedel-Crafts alkylation. Patent literature describes high-yield methods for 2,6-ditert-butylphenol synthesis using isobutylene and aluminum-based catalysts under controlled temperatures (100–110°C) .
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Thiazole Ring Construction: Formation of the 1,3-thiazole moiety through Hantzsch thiazole synthesis, combining thiourea derivatives with α-halo ketones.
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Chiral Amine Introduction: Stereoselective addition of the aminoethyl group, potentially via reductive amination of a ketone precursor using enantioselective catalysts.
Industrial Challenges
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Regioselectivity: Ensuring exclusive substitution at the phenol’s 4-position requires careful catalyst selection. The patent US4113976A highlights the use of phenyloxyorthotertbutylphenoxyhydroaluminum acid to achieve >90% selectivity for 2,6-ditert-butylphenol .
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Stereochemical Purity: Maintaining the (1R) configuration during amine synthesis necessitates chiral auxiliaries or asymmetric catalysis, increasing production costs.
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Byproduct Management: Incomplete alkylation may yield mono- or tri-substituted phenol derivatives, requiring rigorous purification via vacuum distillation .
Table 2: Comparative Alkylation Catalysts
| Catalyst System | Temperature (°C) | Selectivity for 2,6-DTBP (%) | Byproducts |
|---|---|---|---|
| Aluminum phenolate | 100–110 | 75–87 | 4-TBP, 2,4-DTBP, TTBP |
| Phenyloxyorthotertbutylphenoxyhydroaluminum acid | 100–110 | 90–95 | <5% TTBP |
| Sulfuric acid + MTBE | 80–90 | 69 | 2,4-DTBP, 2,5-DTBP |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Predominantly lipophilic due to the tert-butyl groups, with limited aqueous solubility (<0.1 mg/mL). Miscible with polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons.
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Thermal Stability: The phenolic -OH group is stabilized against oxidation by steric shielding, with decomposition observed above 250°C .
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Acid-Base Behavior: The phenol (pKa ≈ 10) and amine (pKa ≈ 9.5) groups confer amphoteric properties, enabling salt formation under acidic or basic conditions.
Spectroscopic Fingerprints
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IR Spectroscopy: Key peaks include O-H stretch (~3300 cm⁻¹), C=N stretch (1650 cm⁻¹, thiazole), and N-H bend (1600 cm⁻¹, amine).
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NMR (¹H):
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Phenolic protons: δ 5.2 ppm (singlet, 1H).
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tert-Butyl groups: δ 1.4 ppm (singlet, 18H).
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Thiazole protons: δ 7.8 ppm (doublet, 1H), δ 6.9 ppm (singlet, 1H).
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Research Gaps and Future Directions
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Pharmacological Profiling: No in vivo toxicity or efficacy data are publicly available. Priority studies should assess acute toxicity (LD₅₀) and blood-brain barrier penetration.
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Synthetic Optimization: Developing enantioselective routes to the (1R)-amine without chromatographic purification would enhance scalability.
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Computational Modeling: QSAR studies could predict off-target interactions and optimize the balance between antioxidant activity and solubility.
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